molecular formula C10H10ClNO2 B1468810 1-(4-Chlorobenzoyl)azetidin-3-ol CAS No. 1340034-59-4

1-(4-Chlorobenzoyl)azetidin-3-ol

Cat. No. B1468810
CAS RN: 1340034-59-4
M. Wt: 211.64 g/mol
InChI Key: QOBIQCTZJJUPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)azetidin-3-ol (1-CBZ-3-ol) is an organic compound that belongs to the class of azetidin-3-ols. It is a cyclic amide derivative of 4-chlorobenzoyl chloride and is a colorless solid. 1-CBZ-3-ol is a versatile molecule and has been used in various scientific research applications, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis of Derivatives and Their Applications

  • Transformation into Pharmacologically Active Compounds : Azetidine derivatives, including those related to 1-(4-Chlorobenzoyl)azetidin-3-ol, have been transformed into pharmacologically active compounds, such as 3-aryl-2-(ethylamino)propan-1-ols, showcasing their potential in drug development (Mollet et al., 2011). This transformation demonstrates the versatility of azetidine derivatives in generating compounds with potential therapeutic applications.

  • Antimicrobial and Antitubercular Activities : Novel azetidin-2-one analogues, incorporating elements like 1, 2, 4-triazole, have been synthesized and evaluated for their anti-tubercular activity, indicating the role of azetidine derivatives in combating infectious diseases (Thomas et al., 2014). These findings suggest the potential of 1-(4-Chlorobenzoyl)azetidin-3-ol derivatives in the development of new antimicrobial agents.

  • Drug Design and Tubulin-Targeting Agents : Research has explored the structure-activity relationships of azetidin-2-ones, identifying potent antiproliferative compounds that target tubulin, a key protein in cell division. Such studies highlight the potential of azetidine derivatives in cancer therapy (Greene et al., 2016). This application underscores the significance of 1-(4-Chlorobenzoyl)azetidin-3-ol derivatives in medicinal chemistry, particularly in the design of anticancer drugs.

properties

IUPAC Name

(4-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBIQCTZJJUPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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